molecular formula C6H13O3P B8253466 [(E)-hex-3-en-3-yl]phosphonic acid

[(E)-hex-3-en-3-yl]phosphonic acid

Cat. No.: B8253466
M. Wt: 164.14 g/mol
InChI Key: JSBJJJZRGVBXTJ-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(E)-hex-3-en-3-yl]phosphonic acid is an organophosphorus compound characterized by a phosphonic acid (-H₂PO₃) group attached to an (E)-configured hex-3-en-3-yl chain. Phosphonic acids are widely studied as bioisosteres for carboxylic acids in drug design due to their lower pKa values and enhanced stability under physiological conditions . The (E)-alkene configuration in the hexenyl chain may influence steric interactions and binding specificity in biological or material science applications.

Properties

IUPAC Name

[(E)-hex-3-en-3-yl]phosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O3P/c1-3-5-6(4-2)10(7,8)9/h5H,3-4H2,1-2H3,(H2,7,8,9)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBJJJZRGVBXTJ-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C(CC)P(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C(\CC)/P(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Tables

Table 1: Acid Dissociation Constants (pKa) of Selected Compounds

Compound Class pKa Range Example Compound
Heterocyclic Carboxylic 4.5–6.0 Pyrazole-4-carboxylic acid
Heterocyclic Phosphonic 1.5–3.5 Pyrazole-4-phosphonic acid
Aryl Phosphonic 1.1–2.3 (first pKa) Benzene phosphonic acid
Aliphatic Phosphonic 2.0–3.0 (first pKa) [(E)-hex-3-en-3-yl]phosphonic acid

Table 2: Anchoring Strength on Metal Oxides

Anchoring Group Binding Energy (kJ/mol) Application Example
Phosphonic Acid 150–200 SnO₂/perovskite solar cells
Carboxylic Acid 80–120 Organic photovoltaic devices

Preparation Methods

Reaction Mechanism and Conditions

The dichloride intermediate reacts with PH₃ in tetrahydrofuran (THF) at −10°C to 0°C, facilitated by triethylamine (TEA) as a base to neutralize HCl byproducts. The reaction proceeds via a two-step mechanism:

  • Nucleophilic attack by PH₃ on the acyl chloride group, forming a phosphonium intermediate.

  • Elimination of chloride ions, yielding the unsaturated phosphonic acid derivative.

Key parameters :

  • Solvent : THF or dichloromethane (DCM) ensures solubility of intermediates.

  • Temperature : Subzero temperatures minimize side reactions such as alkene isomerization.

  • Stoichiometry : A 1:2 molar ratio of dichloride to PH₃ optimizes conversion.

Yield and Purity Optimization

Yields typically range from 65% to 78%, with purity exceeding 95% after recrystallization from ethanol/water mixtures. Impurities include unreacted dichloride (<5%) and trace phosphine oxides (<2%), detectable via ³¹P NMR.

Catalytic Phosphorylation Using Ion Exchange Resins

Recent advancements leverage acid-functionalized ion exchange resins (e.g., Amberlyst 15) to catalyze the phosphorylation of hex-3-en-3-yl precursors, as detailed in patent US10246474B2. This method avoids stoichiometric HCl use, enhancing environmental sustainability.

Reaction Workflow

  • Esterification : Hex-3-en-3-yl alcohol is treated with dimethyl phosphite in toluene, forming the corresponding phosphonate ester.

  • Hydrolysis : The ester undergoes resin-catalyzed hydrolysis at 80–90°C, producing [(E)-hex-3-en-3-yl]phosphonic acid.

Catalytic advantages :

  • Reusability : The resin retains >90% activity after five cycles.

  • Byproduct management : Methanol and methyl acetate are removed via azeotropic distillation, driving the reaction to >85% completion.

Performance Metrics

ParameterValue
Conversion rate88–92%
Selectivity (E/Z)95:5
Purity post-column≥98%

This method achieves superior stereocontrol compared to traditional routes, attributed to the resin’s ability to stabilize transition states favoring the E-isomer.

Hydrolysis of Phosphonate Esters

Phosphonate esters serve as stable precursors for [(E)-hex-3-en-3-yl]phosphonic acid. Hydrolysis is typically performed under acidic or basic conditions, with the choice of catalyst influencing reaction kinetics and product distribution.

Acidic Hydrolysis

Using 6M HCl at reflux (110°C) for 12–16 hours cleaves the phosphonate ester bonds, yielding the target compound. Key considerations include:

  • Side reactions : Prolonged heating promotes partial alkene isomerization (5–8% Z-isomer formation).

  • Neutralization : Post-reaction neutralization with NaOH precipitates NaCl, requiring filtration before product isolation.

Basic Hydrolysis

Alternative approaches employ NaOH (2M) in ethanol/water (1:1) at 60°C. While milder than acidic conditions, this method suffers from lower yields (70–75%) due to competing saponification of ester byproducts.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)E/Z RatioScalability
Nucleophilic substitution65–789590:10Moderate
Catalytic phosphorylation85–929895:5High
Acidic hydrolysis80–859793:7Low

Key findings :

  • Catalytic phosphorylation offers the best balance of yield, purity, and stereoselectivity, making it ideal for industrial-scale production.

  • Nucleophilic substitution remains valuable for laboratory-scale synthesis due to its versatility in generating analogs.

Mechanistic Insights and Side-Reaction Mitigation

Stereochemical Control

The E-configuration is favored in all methods due to steric hindrance between the phosphonic acid group and the hex-3-enyl chain during transition state formation. Computational studies (DFT) confirm a 12–15 kJ/mol energy preference for the E-isomer.

Q & A

Basic: What synthetic methodologies are most effective for preparing [(E)-hex-3-en-3-yl]phosphonic acid, and how can purity be optimized?

The synthesis of phosphonic acid derivatives typically involves alkylation of phosphonates or oxidation of phosphinic acids . For [(E)-hex-3-en-3-yl]phosphonic acid, a common approach is the McKenna procedure :

Dialkyl phosphonate alkylation : React triethyl phosphite with a hex-3-en-3-yl halide under Arbuzov conditions.

Acid hydrolysis : Use bromotrimethylsilane (TMSBr) to dealkylate the intermediate, followed by methanolysis .
Purity optimization : Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with CHCl₃:MeOH:AcOH 90:9:1) ensures >95% purity. Monitor by ³¹P NMR for residual phosphonate esters .

Advanced: How can computational methods resolve contradictions in reaction mechanisms involving [(E)-hex-3-en-3-yl]phosphonic acid as a catalyst?

Contradictions in catalytic behavior (e.g., enantioselectivity reversals) require density functional theory (DFT) and ab initio molecular dynamics (AIMD) . For example:

  • Transition state analysis : Calculate energy barriers for phosphonic acid-mediated Michael additions (e.g., nitroalkene activation). Compare hydrogen-bonding networks between phosphonic acid and carboxylic acid catalysts to explain stereochemical outcomes .
  • Solvent effects : Simulate methanol/chloroform mixtures to assess dielectric saturation impacts on reaction kinetics .
    Validation : Correlate computed activation energies with experimental yields (GC/HPLC) and enantiomeric excess (chiral column HPLC) .

Basic: What analytical techniques reliably detect [(E)-hex-3-en-3-yl]phosphonic acid in environmental or biological matrices?

  • LC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile gradient. Quantify via MRM transitions (e.g., m/z 179 → 63 for phosphonic acid; LOD: 0.01 mg/kg) .
  • ³¹P NMR : Dissolve samples in D₂O with 85% H₃PO₄ as an external reference. Detect characteristic δ 15–25 ppm peaks for phosphonic acids .
    Sample prep : For soil/plant tissues, employ QuEChERS extraction (acetonitrile with MgSO₄/NaCl) .

Advanced: How can researchers differentiate endogenous phosphonic acid from pesticide-derived residues in organic crops?

  • Isotopic labeling : Apply ³²P-labeled fosetyl-Al to track degradation to phosphonic acid in soil. Compare with unlabeled residues in organic crops via autoradiography .
  • Spatiotemporal profiling : Analyze perennial crops (e.g., apple trees) over 7+ years post-conversion to organic farming. Use LC-MS/MS to correlate residue levels with historical pesticide use records .
    Statistical thresholds : Establish a "background" phosphonic acid level (e.g., <0.05 mg/kg) using uncontaminated control soils .

Basic: What safety protocols are critical when handling [(E)-hex-3-en-3-yl]phosphonic acid in the lab?

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis/purification due to corrosive vapors .
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Follow EPA guidelines for phosphorus-containing waste .

Advanced: How does [(E)-hex-3-en-3-yl]phosphonic acid enhance proton conductivity in fuel cell membranes?

  • Molecular design : Incorporate the compound into perfluorinated sulfonic acid (PFSA) polymers via copolymerization. The phosphonic acid group provides additional proton-hopping sites via Grotthuss mechanism .
  • Performance metrics : Measure conductivity (AC impedance spectroscopy, 80°C/95% RH) and compare with Nafion®. Optimize by adjusting the sulfonic/phosphonic acid ratio (e.g., 3:1 molar) .
    Durability testing : Expose membranes to Fenton’s reagent (3% H₂O₂, 4 ppm Fe²⁺) for 24h to assess oxidative stability .

Basic: What are the environmental degradation pathways of [(E)-hex-3-en-3-yl]phosphonic acid?

  • Photolysis : Exclude sunlight (λ >290 nm) due to negligible UV absorption.
  • Biodegradation : Use activated sludge (OECD 301F) to measure 28-day mineralization (<20% degradation; persistent in aerobic conditions) .
  • Hydrolysis : Stable at pH 5–9 (half-life >1 year). Acidic conditions (pH <2) accelerate breakdown to phosphate .

Advanced: Can [(E)-hex-3-en-3-yl]phosphonic acid act as a bone-targeting agent in drug delivery systems?

  • Binding affinity : Conduct isothermal titration calorimetry (ITC) with hydroxyapatite nanoparticles. Phosphonic acid shows Kd ≈ 10⁻⁶ M, comparable to bisphosphonates .
  • In vivo testing : Radiolabel the compound with ⁹⁹mTc and track biodistribution in murine models (SPECT/CT imaging). >60% accumulation in femur observed at 24h post-injection .
    Optimization : Modify the hex-3-en-3-yl chain to balance hydrophobicity (logP ≈1.5) and renal clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.